molecular formula C11H12O3 B1362447 Methyl 3-(4-methylphenyl)-3-oxopropanoate CAS No. 22027-51-6

Methyl 3-(4-methylphenyl)-3-oxopropanoate

Cat. No.: B1362447
CAS No.: 22027-51-6
M. Wt: 192.21 g/mol
InChI Key: BIKPAXOCIFGWRJ-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3-oxopropanoate moiety, which is further substituted with a 4-methylphenyl group

Biochemical Analysis

Biochemical Properties

Methyl 3-(4-methylphenyl)-3-oxopropanoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in oxidative reactions, such as those utilizing potassium permanganate or chromium trioxide as oxidants . These interactions often result in the formation of reactive intermediates that can further participate in various biochemical pathways. The nature of these interactions typically involves the formation of transient complexes between the compound and the active sites of the enzymes, leading to subsequent chemical transformations.

Cellular Effects

The effects of this compound on cellular processes are diverse and can influence several aspects of cell function. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of acetylcholinesterase, an enzyme crucial for the hydrolysis of acetylcholine in the nervous system . This modulation can lead to changes in nerve impulse transmission, potentially affecting cellular behavior and function. Additionally, the compound’s impact on oxidative stress pathways can result in alterations in cellular metabolism and gene expression, further influencing cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves its interaction with biomolecules such as enzymes and proteins. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction. For example, it can inhibit the activity of certain oxidases, leading to a decrease in the production of reactive oxygen species . Additionally, the compound can bind to specific receptors or transporters, influencing signal transduction pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, it may undergo degradation, leading to the formation of byproducts that can have different biochemical activities . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating enzyme activity. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can be metabolized through oxidative pathways, leading to the formation of various intermediates and byproducts . These metabolic transformations can affect the overall metabolic flux and levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biochemical activity and the extent of its effects on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(4-methylphenyl)-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-methylphenyl)-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(4-methylphenyl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: 3-(4-methylphenyl)-3-oxopropanoic acid.

    Reduction: 3-(4-methylphenyl)-3-hydroxypropanoate.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-(4-methylphenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Methyl 3-(4-methylphenyl)-3-oxopropanoate can be compared with other similar compounds, such as:

    Methyl 3-phenyl-3-oxopropanoate: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    Ethyl 3-(4-methylphenyl)-3-oxopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its physical and chemical properties.

    Methyl 3-(4-chlorophenyl)-3-oxopropanoate:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 3-(4-methylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8-3-5-9(6-4-8)10(12)7-11(13)14-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKPAXOCIFGWRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303199
Record name methyl 3-(4-methylphenyl)-3-oxopropanoate
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Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22027-51-6
Record name Methyl 4-methyl-β-oxobenzenepropanoate
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URL https://commonchemistry.cas.org/detail?cas_rn=22027-51-6
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Record name NSC 157310
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Record name 22027-51-6
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Record name methyl 3-(4-methylphenyl)-3-oxopropanoate
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Record name 22027-51-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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